6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a tert-butyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the Dimethylpropanoyl Group: This is typically done through acylation reactions using dimethylpropanoyl chloride.
Coupling with Methoxyphenyl Group: This step involves nucleophilic substitution reactions to attach the methoxyphenyl group to the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2-tert-butyl-6-isopropylphenol: Used in the synthesis of various organic compounds.
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): Used as a stabilizer in polymers.
Uniqueness
6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H34N2O3S |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
6-tert-butyl-2-(2,2-dimethylpropanoylamino)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H34N2O3S/c1-24(2,3)15-8-13-18-19(14-15)31-22(27-23(29)25(4,5)6)20(18)21(28)26-16-9-11-17(30-7)12-10-16/h9-12,15H,8,13-14H2,1-7H3,(H,26,28)(H,27,29) |
InChI Key |
OUOIJYYPBATRGE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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